tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate
CAS No.: 1326889-35-3
Cat. No.: VC4332604
Molecular Formula: C19H25BrN2O4
Molecular Weight: 425.323
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1326889-35-3 |
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Molecular Formula | C19H25BrN2O4 |
Molecular Weight | 425.323 |
IUPAC Name | tert-butyl 4-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C19H25BrN2O4/c1-19(2,3)26-18(24)21-8-6-15(7-9-21)22-11-13-10-14(20)4-5-16(13)25-12-17(22)23/h4-5,10,15H,6-9,11-12H2,1-3H3 |
Standard InChI Key | FZVVYWDZCIAQKM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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1,4-Benzoxazepine core: A bicyclic system comprising a benzene ring fused to a seven-membered oxazepine ring. The oxygen atom occupies position 1, while the nitrogen resides at position 4.
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Substituents:
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Piperidine-tert-butyl carbamate: The piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, introduces steric bulk and modulates solubility .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of benzoxazepine derivatives typically involves multi-step sequences, as exemplified by methodologies in recent literature :
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Benzoxazepine Core Formation:
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Piperidine Functionalization:
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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Oxazepine formation | Ethanol, reflux, 12 h | 65–70% |
Bromination | NBS, AIBN, CCl₄, 80°C | 85% |
Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | 90% |
Coupling | CuI, L-proline, K₂CO₃, DMF, 100°C | 60–65% |
Challenges and Solutions
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Regioselectivity in Bromination: Directed ortho-metallation strategies ensure precise bromine placement .
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Steric Hindrance: Use of bulky ligands (e.g., XPhos) in coupling reactions improves efficiency .
Biological Activity and Mechanism
Bromodomain Inhibition
Benzoxazepines are recognized as potent inhibitors of bromodomains—protein modules that recognize acetylated lysine residues in histones. Structural analogs of the target compound exhibit:
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High affinity for CBP/p300 bromodomains (IC₅₀ = 50–100 nM), disrupting transcriptional coactivator function .
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Selectivity over BET family bromodomains due to the 7-bromo substituent, which occupies a hydrophobic subpocket .
Table 3: In Vitro Activity of Analogous Compounds
Compound | Target | IC₅₀ (nM) |
---|---|---|
I-CBP112 | CBP/p300 | 76 |
tert-Butyl derivative | CBP/p300 | 92 |
JQ1 | BRD4 | >10,000 |
Applications in Drug Discovery
Lead Optimization Strategies
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Fragment-Based Design: The piperidine-Boc group serves as a versatile handle for introducing solubilizing groups (e.g., PEG chains) .
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Prodrug Development: Hydrolysis of the Boc group in vivo generates a primary amine, enhancing bioavailability .
Preclinical Studies
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Pharmacokinetics: Moderate half-life (t₁/₂ = 4.2 h in mice) and oral bioavailability (F = 35%) .
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Toxicity Profile: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .
Future Directions
Structural Modifications
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Replacing Bromine: Fluoro or cyano groups may improve metabolic stability .
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Heterocycle Variation: Thiazepine or diazepine analogs could alter target engagement .
Clinical Translation
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